molecular formula C14H12O4 B15146120 6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one

6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one

Cat. No.: B15146120
M. Wt: 244.24 g/mol
InChI Key: VWYHYOYHRIWSJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxy-2H-pyran-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the ethenyl group can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 6-[(E)-2-(4-hydroxyphenyl)ethyl]-4-methoxypyran-2-one.

    Substitution: Formation of 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-chloropyran-2-one or similar derivatives.

Scientific Research Applications

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in oxidative stress and inflammation. It can inhibit the activity of reactive oxygen species (ROS) and reduce the production of pro-inflammatory cytokines. Additionally, it may interact with signaling pathways, such as the NF-κB pathway, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-methoxy-2H-pyran-2-one
  • 6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-methoxy-2H-pyran-2-one

Uniqueness

6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a methoxy group on the phenyl ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYHYOYHRIWSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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